1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their diverse biological activity. They have been shown to possess antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem or Saripidem, and the heart-failure drug Olprione .
Synthesis Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a five-membered imidazole ring fused to a six-membered pyridine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on their specific structure. For example, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structures, such as imidazo[1,2-a]pyridines and imidazolidine-2,4-diones, often focuses on their synthesis and chemical properties. For example, compounds with the imidazolidine-2,4-dione moiety have been synthesized and evaluated for their antimicrobial activities, showing good activity against gram-positive bacteria (Prakash et al., 2011). This suggests that our compound could also be synthesized using similar methods and might exhibit similar biological activities.
Biological Activities
Compounds containing imidazo[1,2-a]pyridine and piperidine groups have been explored for their biological activities. For instance, dihydropiperazine neonicotinoid compounds, which include piperidine rings in their structures, have been synthesized and shown to have insecticidal activity (Samaritoni et al., 2003). This implies potential applications in agriculture as pest control agents.
Antimicrobial and Antifungal Properties
Compounds with thiazolidine-2,4-dione moieties have demonstrated significant antimicrobial and antifungal properties. A study on substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from various drug-like molecules, found that these compounds exhibit antibacterial activity, with those bearing pyridine or piperazine moieties showing particularly good to excellent activity (Mohanty et al., 2015). This suggests that our compound, containing similar structural features, may also possess these properties.
Antioxidant Activities
Research on pyrazolopyridine derivatives, which share structural similarities with our compound, has shown that they possess antioxidant properties. A study on the synthesis and antioxidant evaluation of such derivatives found that some exhibited promising activities, indicating the potential for our compound to serve as an antioxidant agent (Gouda, 2012).
Mechanism of Action
The exact mechanism of action of imidazo[1,2-a]pyridines depends on their specific structure and the biological target they interact with. For example, some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Safety and Hazards
Future Directions
The future directions for research into imidazo[1,2-a]pyridines could include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Further exploration of the biological activity of these compounds could also lead to the development of new therapeutic agents.
Properties
IUPAC Name |
1-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-21(26-12-6-5-9-19(26)24-16)22(30)25-13-10-17(11-14-25)27-15-20(29)28(23(27)31)18-7-3-2-4-8-18/h2-9,12,17H,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKLPFZCNIUQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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